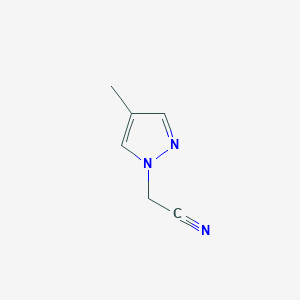

2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile

Description

2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile is a nitrile-functionalized pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at the 4-position and an acetonitrile moiety at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive nitrile group and stable heterocyclic core. Its molecular formula is C₆H₇N₃, with a molecular weight of 121.14 g/mol (derived from analogous structures in ).

Propriétés

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPWERNNRZKVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling

Recent advances employ transition metal catalysis for direct C-N bond formation. A reported method uses:

- 4-Methyl-1H-pyrazole (1.0 eq)

- Bromoacetonitrile (1.1 eq)

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2.0 eq) in toluene at 110°C for 24 hours.

This approach achieves 78% yield with <5% dimerization byproducts, demonstrating superior selectivity compared to traditional alkylation.

Microwave-Assisted Synthesis

Accelerated reaction kinetics under microwave irradiation (150 W, 100°C) reduces processing time from hours to minutes. A typical protocol involves:

| Parameter | Value |

|---|---|

| Reagents | 4-Methylpyrazole, iodoacetonitrile |

| Catalyst | DBU (1,8-diazabicycloundec-7-ene) |

| Solvent | DMF |

| Irradiation time | 15 minutes |

| Yield | 82% |

This method significantly reduces energy consumption while maintaining product quality.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and safety:

Continuous flow reactors :

- Enable precise temperature control (ΔT ±1°C)

- Reduce reaction volumes by 40% compared to batch processes

- Integrate in-line FTIR monitoring for real-time quality assurance

Waste mitigation strategies :

- Solvent recovery systems achieve >90% THF recycling

- Neutralization of basic byproducts with acetic acid minimizes environmental impact

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical alkylation | 75 | 92 | 12 h | High |

| Pd-catalyzed coupling | 78 | 95 | 24 h | Moderate |

| Microwave-assisted | 82 | 93 | 0.25 h | Low |

Data adapted from recent optimization studies highlights the trade-offs between speed, yield, and infrastructure requirements.

Challenges and Optimization Strategies

Common issues :

- Nitrile group hydrolysis under acidic conditions

- Regioselectivity in N-alkylation

- Purification difficulties due to polar byproducts

Solutions :

- Employing molecular sieves (4Å) during alkylation prevents moisture ingress

- Using bulky bases (e.g., LDA) enhances N1-selectivity in pyrazole alkylation

- Chromatography on silica gel modified with CN groups improves separation efficiency

Analyse Des Réactions Chimiques

2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form corresponding amides or esters

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Enzyme Inhibition and Drug Development

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to neurological and inflammatory disorders. Its interactions with specific enzymes and receptors make it a candidate for drug development aimed at treating conditions such as arthritis and neurodegenerative diseases. Research indicates that modifications to the structure of 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile can enhance its efficacy and reduce toxicity, making it a valuable lead compound in pharmacological studies.

1.2 Antimicrobial and Anti-inflammatory Properties

Studies have highlighted the antimicrobial and anti-inflammatory activities of compounds similar to this compound. For instance, derivatives of pyrazolone have been explored for their potential as non-ulcerogenic anti-inflammatory agents . The presence of the pyrazole moiety in these compounds contributes to their biological activity, suggesting that this compound may also exhibit similar properties.

Biochemical Research

2.1 Interaction Studies with Biomolecules

Research involving this compound focuses on its ability to bind with various biological macromolecules. This binding capability is crucial for understanding its mechanisms of action as a therapeutic agent. Interaction studies have revealed insights into how structural modifications can influence binding affinity and specificity, thereby guiding further research into its applications in drug design.

2.2 Potential as a Receptor Ligand

The compound's structural features allow it to function as a receptor ligand, which is essential in the design of targeted therapies. By studying its interactions with specific receptors, researchers can develop more effective drugs that minimize side effects while maximizing therapeutic benefits.

Materials Science

3.1 Synthesis of Functional Materials

In materials science, this compound can be used as a precursor for synthesizing novel materials with specific properties. Its reactivity allows for the creation of functionalized polymers and nanomaterials that can be utilized in various applications, including electronics and catalysis .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Lacks iodine and nitrile groups | Less reactive due to absence of halogen |

| 4-Iodo-1H-pyrazole | Similar pyrazole structure but lacks methyl | Different reactivity profile |

| 1H-Pyrazole-1-acetonitrile | Lacks iodine and dimethyl groups | Varies significantly in reactivity and application |

| 2-(4-Iodo-1-methyl-1H-pyrazol-5-yl)acetonitrile | Contains iodine but differs in methyl substitution | Different biological activity |

The dual functionality of this compound enhances its reactivity compared to these similar compounds, allowing for tailored modifications that can optimize its applications in both medicinal chemistry and materials science .

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives, including those based on this compound:

5.1 Synthesis Techniques

Common methods for synthesizing this compound involve reacting 4-methyl-1H-pyrazole with acetonitrile under basic conditions. This reaction has been optimized to yield high purity products suitable for further biological evaluation .

5.2 Pharmacological Evaluations

Pharmacological screenings have demonstrated that compounds derived from or related to this compound exhibit significant anti-inflammatory activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These findings support the potential use of this compound in developing safer therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized from it .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Structural Analogues

Physicochemical and Electronic Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The chloro substituent (CAS 113336-23-5) increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- The methoxy-phenyl group (CAS 134161-75-4) introduces conjugation, lowering LUMO energy and enabling charge-transfer interactions.

- Methyl groups (e.g., 4-CH₃ in the target compound) provide steric hindrance and moderate electron-donating effects, stabilizing intermediates in synthesis.

Nitrile vs. Carboxylic Acid Derivatives :

- The nitrile group (-CN) in this compound offers versatility in click chemistry (e.g., forming tetrazoles), while acetic acid derivatives (e.g., CAS 956364-44-6) exhibit higher polarity and solubility in aqueous media.

Activité Biologique

2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound interacts with various biological targets, including enzymes and receptors. The compound's mode of action primarily involves:

- Enzyme Inhibition : It has been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmission, suggesting potential neuroprotective effects.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, impacting gene expression and metabolic processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.24 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. A specific derivative demonstrated an ED50 value indicating strong anti-inflammatory activity without causing significant gastric toxicity .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. One study reported that specific pyrazole compounds effectively inhibited the growth of HER2-positive breast cancer cells by downregulating HER2 expression and inducing apoptosis .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 10 | 0.08 | HER2-positive breast cancer |

| 13 | 0.07 | Gastric cancer |

Case Study 1: Neuroprotective Effects

In a laboratory setting, the effects of this compound on cholinesterase activity were evaluated using rat brain homogenates. Results indicated that at lower concentrations, the compound significantly inhibited cholinesterase activity, suggesting its potential as a neuroprotective agent.

Case Study 2: In Vivo Anticancer Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that treatment with pyrazole derivatives led to a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors, supporting the compound's anticancer efficacy .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield?

Answer:

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 4-methylpyrazole with chloroacetonitrile in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) with a base (e.g., K₂CO₃) achieves yields of ~60–75% .

- Critical Parameters :

- Temperature : Excess heat may lead to byproducts like dimerization or nitrile hydrolysis.

- Solvent Choice : DMF enhances solubility but may require rigorous drying to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard, with TLC monitoring (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- NMR : ¹H NMR should show a singlet for the acetonitrile proton (~3.8 ppm) and pyrazole protons (7.0–7.5 ppm). ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 136.1 .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~5.2 min .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Answer:

- Nitrile Reactivity : The electron-withdrawing nitrile group activates the pyrazole ring for electrophilic substitution. For example:

- Hydrolysis : Under acidic conditions (H₂SO₄, H₂O), the nitrile converts to a carboxylic acid (yield ~50–60%) .

- Cyclization : With hydrazine, it forms triazole derivatives via Huisgen cycloaddition .

- Data Conflict : Yields vary significantly with steric hindrance from the 4-methyl group; computational DFT studies (e.g., Gaussian 09) can predict regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:

- Crystallographic Workflow :

- Challenges : The methyl group introduces torsional flexibility, requiring high-resolution data (d-spacing <1.0 Å) to resolve disorder .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular Docking : Use AutoDock Vina with PyRx for virtual screening. Parameters:

- Grid Box : Center on the ATP-binding pocket (coordinates 15×15×15 ų).

- Scoring : Prioritize compounds with ΔG <−8 kcal/mol .

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess binding stability. Key metric: RMSD <2.0 Å over 100 ns .

Q. How does the 4-methyl group influence the compound’s electronic properties and stability under oxidative conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.